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Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a
versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine
atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that
make it a valuable intermediate in the design and synthesis of complex organic molecules. This
guide provides a comprehensive overview of its chemical and physical properties, a
representative synthetic protocol, its applications in synthetic chemistry, and expected
spectroscopic characteristics.

Physicochemical Properties

2-Bromo-3,5-difluorobenzoic acid is a solid at room temperature, typically appearing as a
cream or beige powder or crystalline solid.[1] Its key physical and chemical properties are
summarized in the table below.
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Property Value Reference(s)

CAS Number 651027-01-9 [1][2]

Molecular Formula C7H3BrrF20:2 [1][2]

Molecular Weight 237.00 g/mol [11[2]
Cream beige granular or

Appearance ] ) [3]
crystalline solid

Melting Point 140-142 °C [4]

Boiling Point 279.6 °C at 760 mmHg [1]

Purity Typically 297-98% [1]
Sealed in a dry place at room

Storage [1]
temperature

Synthesis

While a specific, detailed synthesis protocol for 2-bromo-3,5-difluorobenzoic acid is not

readily available in peer-reviewed literature, a representative method can be proposed based

on established organometallic procedures for the synthesis of polysubstituted benzoic acids. A

common route involves the directed ortho-metalation of a suitable precursor followed by

carboxylation.

Representative Experimental Protocol: Synthesis via
Lithiation-Carboxylation

This protocol is a representative example based on the synthesis of structurally similar

compounds.

Reaction Scheme:
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Synthesis of 2-Bromo-3,5-difluorobenzoic acid

1 1
LDA, THF I Lithium ! 1. COz, (s) ' N
78 °C | Intermediate 1 2 HsO+ —> 2-Bromo-3,5-difluorobenzoic acid

1-Bromo-3,5-difluorobenzene —>

Click to download full resolution via product page
Caption: Proposed synthesis of 2-Bromo-3,5-difluorobenzoic acid.
Materials:
» 1-Bromo-3,5-difluorobenzene
e Anhydrous tetrahydrofuran (THF)
e n-Butyllithium (n-BuLi)
o Diisopropylamine
e Dry ice (solid COz2)
e Hydrochloric acid (HCI), aqueous solution
 Diethyl ether
e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazS0a)
Procedure:

e Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom
flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous
THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine followed
by the slow, dropwise addition of an equimolar amount of n-butyllithium solution, maintaining
the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
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e Lithiation: Slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the
freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for
2-3 hours to ensure the formation of the lithiated intermediate. The regioselectivity of the
lithiation is directed by the bromine atom.

» Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion.
The temperature of the reaction mixture should be kept below -60 °C during the addition.
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

o Work-up and Isolation: Once at room temperature, quench the reaction with a saturated
aqueous solution of ammonium chloride, followed by acidification with 1 M HCI until the pH is
acidic. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether (3 x volumes).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
product. The crude 2-bromo-3,5-difluorobenzoic acid can be further purified by
recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the
final product.

Applications in Drug Discovery and Organic
Synthesis

2-Bromo-3,5-difluorobenzoic acid is a valuable building block for the synthesis of more
complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The
presence of three distinct functional handles—the carboxylic acid, the bromo group, and the
fluorinated benzene ring—allows for a variety of subsequent chemical transformations.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to amides, which are common functional
groups in many biologically active compounds. This is typically achieved by activating the
carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents like HATU or
EDC) followed by reaction with a primary or secondary amine.

Palladium-Catalyzed Cross-Coupling Reactions
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The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed
cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom
bonds. These reactions are cornerstones of modern drug discovery.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Heck Reaction: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol illustrates a general procedure for the Suzuki-Miyaura coupling of a derivative of
2-bromo-3,5-difluorobenzoic acid.

Representative Suzuki-Miyaura Coupling Workflow

2-Bromo-3,5-difluoro- Column
benzoyl Derivative Aryl Boronic Acid Chromatography Biaryl Product
Pd Catalyst (e.g., Pd(PPhs)a)

Base (e.g., K2COs)
Solvent (e.g., Dioxane/Hz20)

Click to download full resolution via product page
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
e Ester or amide derivative of 2-bromo-3,5-difluorobenzoic acid

¢ Arylboronic acid
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Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)

Base (e.g., K2COs, Cs2C03)

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Water (degassed)
Procedure:

o Reaction Setup: In a Schlenk flask, combine the 2-bromo-3,5-difluorobenzoic acid
derivative, the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the
palladium catalyst (1-5 mol%).

e Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three
times.

» Solvent Addition: Add the degassed solvent(s) via syringe.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
until the starting material is consumed, as monitored by TLC or LC-MS.

o Work-up: Cool the reaction to room temperature, dilute with water, and extract with an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to
obtain the desired biaryl product.

Spectroscopic Characterization

While specific spectral data is not publicly available, the expected spectroscopic characteristics
can be inferred from the structure and data for similar compounds.
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Spectroscopy

Expected Characteristics

1H NMR

The spectrum is expected to show two signals in
the aromatic region (approx. 7.0-8.0 ppm),
corresponding to the two aromatic protons.
Each signal would likely appear as a doublet of
doublets or a more complex multiplet due to
coupling with the adjacent fluorine atoms and
the other proton. The carboxylic acid proton
would appear as a broad singlet far downfield
(>10 ppm), which may be exchangeable with
D20.

13C NMR

The spectrum should display seven distinct
signals. The carboxyl carbon would be the most
deshielded (approx. 165-175 ppm). The
aromatic carbons directly bonded to fluorine
would show large one-bond C-F coupling
constants. The carbon bearing the bromine
atom would be shifted downfield compared to an

unsubstituted carbon.

19F NMR

Two distinct signals are expected, one for each
fluorine atom, as they are in different chemical
environments. These signals would likely

appear as multiplets due to coupling with each

other and with the aromatic protons.

IR Spectroscopy

Key absorbances would include a broad O-H
stretch for the carboxylic acid (approx. 2500-
3300 cm™1), a strong C=0 stretch (approx. 1700
cm~1), C-F stretches (approx. 1100-1300 cm™1),

and C-Br stretch (in the fingerprint region).

Mass Spectrometry

The mass spectrum would show a characteristic
isotopic pattern for the molecular ion due to the
presence of one bromine atom (°Br and &!Br in

approximately a 1:1 ratio).
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Biological Activity

To date, there is no publicly available information on the biological activity or mechanism of
action of 2-bromo-3,5-difluorobenzoic acid itself. Its primary role in the life sciences is as an
intermediate in the synthesis of potentially bioactive molecules. The incorporation of fluorine
atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic
stability, lipophilicity, and binding affinity of a drug candidate. Therefore, derivatives of 2-
bromo-3,5-difluorobenzoic acid are of significant interest in drug discovery programs.

Safety Information

2-Bromo-3,5-difluorobenzoic acid should be handled with appropriate safety precautions in a
laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for
detailed information on handling, storage, and disposal.

Hazard Statements (Typical):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements (Typical):

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Bromo-3,5-difluorobenzoic acid is a valuable and versatile synthetic intermediate. Its
trifunctional nature allows for sequential and site-selective modifications, making it an attractive
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starting material for the synthesis of complex, highly functionalized molecules for applications in
drug discovery, agrochemicals, and materials science. While data on its biological properties
are currently unavailable, its utility as a scaffold for creating novel chemical entities is well-
established by analogy to similar halogenated benzoic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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